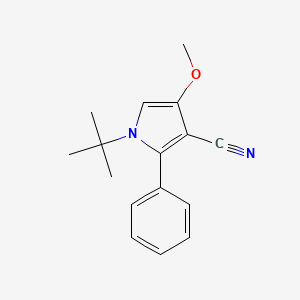
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a thioureido group attached to a pentyloxyphenyl moiety. The dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves multiple steps:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved using concentrated sulfuric acid under controlled temperature conditions.
Thioureido Group Introduction: The next step involves the introduction of the thioureido group. This is done by reacting the sulfonated naphthalene with thiourea in the presence of a suitable catalyst.
Pentyloxyphenyl Substitution: The final step involves the substitution of the thioureido group with a pentyloxyphenyl moiety. This is achieved through a nucleophilic substitution reaction using pentyloxyphenyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfonation and thioureido group introduction.
Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization and filtration techniques to obtain the dipotassium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfinic acids or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioureido group and pentyloxyphenyl moiety provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
37556-93-7 |
|---|---|
Formule moléculaire |
C22H22K2N2O7S3 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
dipotassium;7-[(4-pentoxyphenyl)carbamothioylamino]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H24N2O7S3.2K/c1-2-3-4-11-31-18-9-7-16(8-10-18)23-22(32)24-17-6-5-15-12-19(33(25,26)27)14-21(20(15)13-17)34(28,29)30;;/h5-10,12-14H,2-4,11H2,1H3,(H2,23,24,32)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
ZEGBJYWCZWQJST-UHFFFAOYSA-L |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
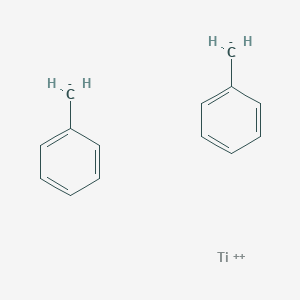

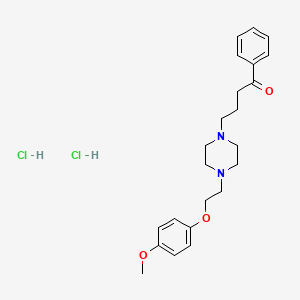
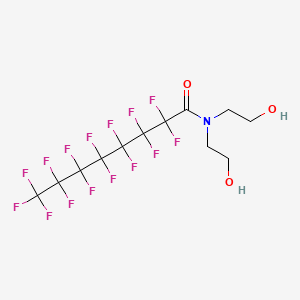
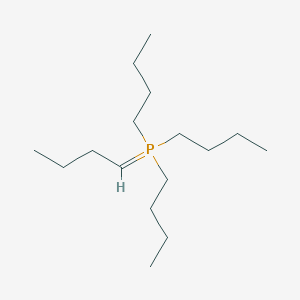

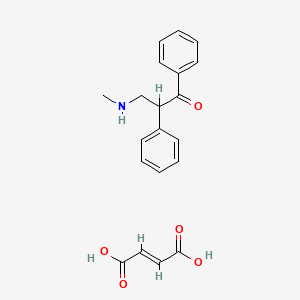

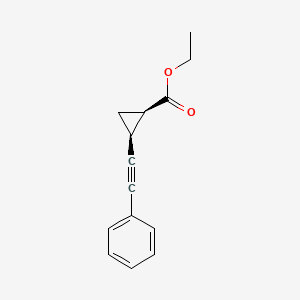

plumbane](/img/structure/B14659800.png)

